
Triethyl phosphite
Overview
Description
Triethyl phosphite is an organophosphorus compound, specifically a phosphite ester, with the chemical formula P(OCH₂CH₃)₃. It is a colorless, malodorous liquid used as a ligand in organometallic chemistry and as a reagent in organic synthesis . The molecule features a pyramidal phosphorus (III) center bound to three ethoxide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl phosphite is typically prepared by treating phosphorus trichloride with ethanol in the presence of a base, usually a tertiary amine . The reaction can be represented as follows: [ \text{PCl}_3 + 3 \text{EtOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OEt)}_3 + 3 \text{R}_3\text{NH} + 3 \text{Cl}^- ] In the absence of the base, the reaction of ethanol and phosphorus trichloride affords diethyl phosphite .
Industrial Production Methods: An industrial method involves mixing absolute ethanol, an organic solvent, a catalyst such as trioctylamine, and an acid-binding agent. The mixture is cooled to 0-10°C, and phosphorus trichloride is added dropwise. The reaction mixture is then heated for 1-4 hours, followed by separation and purification to obtain this compound .
Types of Reactions:
Michaelis–Arbuzov Reaction: this compound reacts with electrophiles to produce organophosphonates.
Reduction/Deoxygenation: It can reduce hydroperoxides to alcohols.
Corey–Winter Olefin Synthesis: this compound is used in the Corey–Winter olefin synthesis.
Common Reagents and Conditions:
Reagents: Ethyl bromoacetate, hydroperoxides, enolates, etc.
Conditions: Typically involves mild to moderate temperatures and the presence of a base or catalyst.
Major Products:
Organophosphonates: From Michaelis–Arbuzov reaction.
Alcohols: From reduction of hydroperoxides.
Olefins: From Corey–Winter olefin synthesis.
Scientific Research Applications
Organic Synthesis
Triethyl phosphite is widely utilized in organic chemistry, particularly in the synthesis of phosphonates and amides.
Phosphonate Synthesis
TEP is integral to the Michaelis-Arbuzov reaction, which is used to produce alkylphosphonates. These compounds have applications in pharmaceuticals and agrochemicals. For instance, TEP can react with alkyl halides to yield diethyl phosphonate, which serves as a precursor for various bioactive molecules .
Amide Formation
Recent studies have demonstrated a this compound/benzoyl peroxide mediated system for synthesizing secondary amides with high yields. This method showcases TEP's role as a reducing agent and its utility in forming carbon-nitrogen bonds .
Agricultural Applications
In agriculture, this compound is employed as a fungicide and plant growth regulator. Its effectiveness against various plant pathogens has been documented, enhancing crop resilience.
Fungicidal Properties
TEP acts by enhancing the plant's natural defense mechanisms against pathogens like Phytophthora species. Field trials have shown that TEP-treated plants exhibit reduced disease incidence and improved yield .
Material Science
This compound plays a crucial role in the development of flame retardants and optical brighteners.
Flame Retardants
Approximately 60% of TEP is used in producing flame retardants for polymers, particularly polyisocyanurate foams. These materials are essential for improving fire safety in construction and automotive industries .
Optical Brighteners
TEP is also utilized in synthesizing optical brighteners that enhance the brightness of textiles and paper products, contributing to their aesthetic appeal .
Synthesis of Bioactive Compounds
A notable case study involved using this compound to synthesize phosphonofluoridates, which serve as serine hydrolase inhibitors—important for developing antiviral and anticancer agents .
Environmental Impact Assessment
Research indicates that while TEP is inherently biodegradable, its degradation products can affect aquatic life at high concentrations. Studies have shown that this compound hydrolyzes rapidly under acidic conditions, leading to potentially harmful diethyl phosphonate byproducts .
Mechanism of Action
Triethyl phosphite acts as a reducing agent and can react with electrophiles to form phosphonates or phosphates . The mechanism involves the sequential P–O bond scission to form adsorbed alkoxy species, which then react on the surface either by hydrogen addition to form the corresponding alcohol or by hydrogen abstraction to yield an aldehyde .
Comparison with Similar Compounds
Trimethyl phosphite: More reactive than triethyl phosphite and forms corresponding phosphates in reactions.
Triisopropyl phosphite: Prepared similarly to this compound and used in similar applications.
Uniqueness: this compound is unique due to its specific reactivity and applications in the Michaelis–Arbuzov reaction, reduction of hydroperoxides, and Corey–Winter olefin synthesis. Its role as a ligand in organometallic chemistry also sets it apart from other phosphite esters .
Biological Activity
Triethyl phosphite (TEP), a trialkyl phosphite, has garnered attention in various fields due to its biological activity and potential applications in medicinal chemistry, nanotechnology, and as a chemical additive. This article delves into the biological activity of TEP, highlighting its enzyme-like properties, antimicrobial effects, and potential applications in drug development and nanomaterials.
This compound is characterized by its ability to act as a reducing agent and a nucleophile. Its chemical structure allows it to participate in various reactions, including the formation of phosphonates, which are biologically active compounds. The interaction of TEP with metal nanoparticles, particularly cerium oxide nanoparticles (CeNPs), has been studied extensively.
Mechanism of Action:
- TEP can modify the redox behavior of nanoparticles, enhancing their enzyme-like activities.
- It promotes the superoxide dismutase (SOD)-like activity in CeNPs, particularly those with a low Ce/Ce ratio, by facilitating the formation of surface oxygen vacancies .
- The presence of TEP increases the concentration of Ce ions on the nanoparticle surface, which is crucial for their antioxidant properties.
2.1 Antioxidant Properties
The antioxidant properties of TEP-modified nanoparticles have been demonstrated in various studies. The enzyme-like activities of CeNPs modified with TEP include:
- SOD-like activity: Protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals.
- Catalase-like activity: Decomposes hydrogen peroxide into water and oxygen.
- Oxidase-like activity: Catalyzes the oxidation of substrates using molecular oxygen.
These activities are significant for biomedical applications, particularly in protecting cells from oxidative damage .
2.2 Antimicrobial Effects
Recent studies have shown that TEP can enhance the antibacterial properties of cerium oxide nanoparticles. When incubated with TEP, CeNPs exhibited improved antibacterial activity against various pathogens compared to either TEP or CeNPs alone. This suggests that TEP could be utilized in developing antimicrobial coatings or treatments .
3.1 Study on Enzyme-Mimetic Activities
A study focused on tuning the enzyme-like activities of cerium oxide nanoparticles using this compound as a ligand found that:
- High Ce/Ce ratio: SOD-like activity remained unaffected by TEP.
- Low Ce/Ce ratio: Increased SOD-like activity was observed upon interaction with varying concentrations of TEP, while other enzyme activities decreased .
Nanoparticle Ratio | SOD Activity | Catalase Activity | Oxidase Activity |
---|---|---|---|
High (Ce/Ce) | No change | No change | No change |
Low (Ce/Ce) | Increased | Decreased | Decreased |
3.2 Phosphonate Derivatives
TEP has also been explored for its role in synthesizing phosphonate derivatives with potential biological applications:
- Phosphonates derived from TEP have shown promising antibacterial and antifungal activities.
- These derivatives can serve as lead compounds for developing new pharmaceuticals targeting various diseases .
4. Toxicological Profile
While this compound exhibits beneficial biological activities, its toxicity profile must also be considered:
Q & A
Basic Research Questions
Q. How can researchers optimize reaction conditions when using triethyl phosphite in nucleophilic substitution or phosphonylation reactions?
this compound is widely employed in phosphonylation and nucleophilic substitution reactions, such as the Perkow reaction. To optimize conditions:
- Temperature control : Reactions often require mild heating (40–80°C) to balance reactivity and side-product formation. Excessively high temperatures may lead to decomposition (e.g., hydrolysis to dimethyl hydrogen phosphite) .
- Solvent selection : Anhydrous solvents like toluene or acetonitrile are preferred to minimize hydrolysis. Trace water can degrade this compound, reducing yield .
- Stoichiometry : A 1.2–1.5 molar ratio of this compound to substrate ensures complete conversion while avoiding side reactions .
Q. What analytical methods are recommended for characterizing this compound and its reaction products?
- Gas chromatography (GC) with mass spectrometry (MS) : Effective for quantifying this compound purity and detecting degradation products like dimethyl hydrogen phosphite .
- Nuclear magnetic resonance (NMR) : P NMR is critical for tracking phosphite intermediates in reactions (e.g., shifts between δ 125–140 ppm for trialkyl phosphites) .
- Titration : For determining residual acidity or hydrolysis products, potentiometric titration with NaOH is recommended .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. Store in a cool, dry area away from bases or oxidizers (e.g., peroxides) .
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Conduct work in a fume hood to avoid inhalation of vapors .
- Spill management : Neutralize spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in existing data on this compound’s reactivity across different solvent systems?
Contradictions often arise from solvent polarity, trace impurities, or inconsistent moisture control. To address this:
- Reproducibility checks : Document solvent drying methods (e.g., molecular sieves) and verify water content via Karl Fischer titration .
- Systematic variation : Compare reactivity in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents while controlling for temperature and substrate concentration .
- Data reconciliation : Cross-reference results with peer-reviewed studies using similar conditions (e.g., the Perkow reaction in anhydrous acetonitrile ).
Q. What are the mechanistic implications of this compound’s role in radical-mediated reactions or organocatalysis?
- Radical stabilization : this compound acts as a radical scavenger in polymerization, terminating chains via P-centered radical formation. Monitor using electron paramagnetic resonance (EPR) spectroscopy .
- Organocatalytic pathways : In Michael additions, this compound facilitates enolate formation. Kinetic studies (e.g., UV-Vis monitoring) can elucidate rate-determining steps .
Q. How can computational modeling improve the design of this compound-based ligands for coordination chemistry?
- Density functional theory (DFT) : Predict binding energies and geometries of this compound with transition metals (e.g., Pd or Cu). Validate with X-ray crystallography .
- Solvent effects : Use molecular dynamics simulations to assess ligand stability in different solvents, guiding experimental solvent selection .
Q. What strategies mitigate the environmental impact of this compound degradation products in research waste streams?
- Hydrolysis monitoring : Test waste solutions for dimethyl hydrogen phosphite using GC-MS and neutralize with alkaline hydrolysis (pH >10) before disposal .
- Green chemistry alternatives : Explore biodegradable phosphites (e.g., glycerol-derived) as substitutes in non-critical applications .
Q. Methodological Considerations
Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?
- Detailed protocols : Include exact molar ratios, solvent drying methods, and reaction timelines. Use standardized formats per journal guidelines (e.g., Beilstein Journal’s experimental section requirements) .
- Data archiving : Share raw NMR/GC-MS files in repositories like PubChem or institutional databases to facilitate peer validation .
Q. What literature search strategies are effective for identifying high-quality toxicological data on this compound?
- Database prioritization : Use EPA’s ToxNet, PubMed, and ATSDR profiles, which aggregate peer-reviewed toxicity studies .
- Keyword filters : Combine terms like “this compound” with “ecotoxicology,” “neurotoxicity,” or “hydrolysis pathways” to narrow results .
Properties
IUPAC Name |
triethyl phosphite | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZBKCUKTQZUTL-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OCC | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P | |
Record name | TRIETHYL PHOSPHITE | |
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DSSTOX Substance ID |
DTXSID2026991 | |
Record name | Triethyl phosphite | |
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Molecular Weight |
166.16 g/mol | |
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Physical Description |
Triethyl phosphite appears as a clear colorless liquid with a strong foul odor. Flash point 130 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |
Record name | TRIETHYL PHOSPHITE | |
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Boiling Point |
311 °F at 760 mmHg (USCG, 1999), 157.9 °C, 157-159 °C | |
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Flash Point |
115 °F (USCG, 1999), 54 °C (129 °F) - closed cup, 54 °C c.c. | |
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Solubility |
Soluble in alcohol, ether, Solubility in water: reaction | |
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Density |
0.969 (USCG, 1999) - Less dense than water; will float, 0.9629 g at 20 °C, Relative density (water = 1): 0.97 | |
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Vapor Pressure |
1.95 mm Hg at 20 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
122-52-1 | |
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Melting Point |
-112 °C | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.